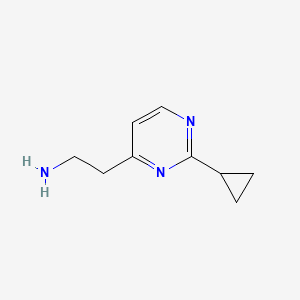

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine

Description

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine (CAS: 1344929-77-6) is a bicyclic amine derivative featuring a pyrimidine core substituted with a cyclopropyl group at the 2-position and an ethylamine side chain at the 4-position. Its molecular formula is C${9}$H${12}$N${4}$, with a molecular weight of 176.22 g/mol (calculated). The compound is commonly utilized as a building block in pharmaceutical and agrochemical research due to its structural versatility. Its hydrochloride salt form (trihydrochloride, C${18}$H${29}$Cl${3}$N${4}$O${2}$, MW: 439.82 g/mol) is commercially available for synthetic applications .

Properties

IUPAC Name |

2-(2-cyclopropylpyrimidin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-5-3-8-4-6-11-9(12-8)7-1-2-7/h4,6-7H,1-3,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLNBMHRKPZEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340249-35-5 | |

| Record name | 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine typically involves the reaction of cyclopropylamine with pyrimidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopropylamine is reacted with a halogenated pyrimidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of heterocyclic amines with variations in substituents, core rings, and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Core Heterocycle Influence: Pyrimidine vs. This makes pyrimidines more favorable in kinase inhibitor design . Benzimidazole vs. Pyrimidine: Benzimidazole-based analogs (e.g., Flunitazene) exhibit strong CNS activity due to planar aromatic systems, whereas pyrimidines are less lipophilic and more tunable for peripheral targets .

Substituent Effects: Cyclopropyl Group: The cyclopropyl substituent in the target compound increases steric hindrance and metabolic stability compared to methyl or trifluoromethyl groups in other amines (e.g., 1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine) .

Bioactivity and Applications: The target compound lacks direct psychoactivity but serves as a precursor for kinase inhibitors. In contrast, imidazole derivatives (e.g., 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine) are endogenous metabolites linked to histamine pathways .

Biological Activity

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine is a compound of growing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_9H_12N_4

- Molecular Weight : 176.22 g/mol

Research indicates that this compound may interact with various biological targets, influencing several biochemical pathways. Its activity is primarily attributed to:

- Receptor Modulation : The compound has been shown to bind to specific receptors, potentially modulating their activity and leading to physiological effects.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies, highlighting its potential applications:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Research has indicated potential antimicrobial effects against various pathogens, suggesting its utility in infectious disease management.

Study Overview

A notable study conducted by researchers at [source] evaluated the compound's effectiveness in a controlled environment. Key findings include:

| Study Aspect | Details |

|---|---|

| Objective | To assess the anti-inflammatory effects |

| Methodology | In vitro assays on human cell lines |

| Results | Significant reduction in inflammatory markers observed |

Additional Research

Another investigation focused on the antimicrobial properties of the compound. The results demonstrated:

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the established synthetic routes for 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclopropane ring formation and pyrimidine functionalization. A representative approach includes:

- Step 1 : Cyclopropane introduction via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis.

- Step 2 : Pyrimidine ring construction using Biginelli-like condensations or Suzuki-Miyaura couplings for aryl substitutions .

- Step 3 : Amine group introduction via reductive amination or nucleophilic substitution.

Critical Factors : Temperature (>100°C for cyclopropane stability), solvent polarity (e.g., ethanol/water mixtures for solubility), and catalysts (e.g., Pd for cross-coupling). Yields vary between 40–65% depending on steric hindrance from the cyclopropyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for cyclopropyl protons (δ 0.5–1.5 ppm, multiplet splitting) and pyrimidine protons (δ 8.5–9.0 ppm). The ethylamine chain shows resonances at δ 2.8–3.2 ppm (methylene) and δ 1.5–2.0 ppm (amine protons, broad) .

- Mass Spectrometry (MS) : ESI+ typically shows [M+H]+ at m/z ~192 (base peak). Fragmentation patterns confirm cyclopropyl stability under ionization .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- Lipophilicity : Cyclopropane increases logP by ~0.5 units compared to non-cyclopropyl analogs, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : The rigid cyclopropane reduces CYP450-mediated oxidation (tested in human liver microsomes; t₁/₂ increases by 2–3× vs. linear analogs) .

- Target Interactions : Molecular docking reveals cyclopropane-induced conformational strain in enzymes (e.g., kinases), altering binding pocket occupancy. SAR studies recommend substituting cyclopropane with spiropentane for enhanced affinity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK293 vs. HeLa discrepancies) and control for solvent effects (DMSO ≤0.1%).

- Batch Purity Analysis : Use HPLC-MS (≥95% purity) to rule out degradation products. For example, cyclopropane ring-opening under acidic conditions generates inactive byproducts .

- Orthogonal Assays : Confirm enzyme inhibition (IC50) with SPR (surface plasmon resonance) alongside fluorescence-based assays to exclude false positives .

Q. What strategies are recommended for chiral resolution of this compound enantiomers?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase; resolution factor (Rs) >1.5 .

- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol; preferential crystallization isolates R- or S-enantiomers (≥99% ee) .

- Biological Evaluation : Test enantiomers in vitro (e.g., receptor binding assays) to correlate stereochemistry with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.